4-Cyano-3,5-dimethylbenzoic acid

Catalog No.
S3296091
CAS No.
90924-01-9
M.F
C10H9NO2
M. Wt
175.187
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyano-3,5-dimethylbenzoic acid

CAS Number

90924-01-9

Product Name

4-Cyano-3,5-dimethylbenzoic acid

IUPAC Name

4-cyano-3,5-dimethylbenzoic acid

Molecular Formula

C10H9NO2

Molecular Weight

175.187

InChI

InChI=1S/C10H9NO2/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-4H,1-2H3,(H,12,13)

InChI Key

DNOXFFNRMSJGBK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C#N)C)C(=O)O

Solubility

not available

4-Cyano-3,5-dimethylbenzoic acid is an aromatic compound characterized by the presence of both a cyano group and a carboxylic acid group on a dimethyl-substituted benzene ring. Its molecular formula is C10H9NO2C_{10}H_{9}NO_{2}, and it has a molecular weight of approximately 175.18 g/mol . The compound is typically represented structurally as follows:

text
CH3 | C6H4-CN | COOH

This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique chemical properties.

  • Potential applications based on structure

    The presence of a cyano group (C≡N) and a carboxylic acid group (COOH) suggests potential uses in areas like:

    • Organic synthesis as a building block for more complex molecules due to the reactive functional groups.
    • Pharmaceutical research due to the cyano group's known role in various bioactive molecules.
    • Material science due to the potential for the carboxylic acid group to participate in bonding and self-assembly processes.
  • Limited literature references

    A search for scientific publications specifically focusing on 4-cyano-3,5-dimethylbenzoic acid yielded few results. This indicates that research on this specific compound might be limited or not yet widely published.

  • Availability for research

    Some chemical suppliers offer 4-cyano-3,5-dimethylbenzoic acid, but typically for research purposes only [, ]. This further suggests that the compound might be of interest to researchers but not yet commercially relevant.

, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction: The cyano group can be reduced to form amines under appropriate conditions.
  • Halogenation: The aromatic ring can undergo electrophilic substitution reactions, allowing for halogenation at various positions on the benzene ring.

These reactions are significant for synthesizing derivatives that may possess enhanced biological activities or different physical properties.

Several synthesis methods have been reported for producing 4-cyano-3,5-dimethylbenzoic acid:

  • Nitration and Cyanation: Starting from 3,5-dimethylbenzoic acid, nitration can be performed followed by subsequent cyanation to introduce the cyano group.
  • Direct Cyano Group Introduction: Utilizing techniques such as the reaction of 3,5-dimethylbenzoyl chloride with sodium cyanide can yield the desired compound directly.
  • Multi-step Synthesis: Involves multiple steps including reduction and substitution reactions as outlined in various patents .

Each method varies in efficiency and yield, impacting the choice of synthesis based on desired purity and scale.

The applications of 4-cyano-3,5-dimethylbenzoic acid include:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds.
  • Material Science: Utilized in the development of polymers or as a building block in organic synthesis.
  • Analytical Chemistry: Employed as a standard reference material in various analytical techniques .

Interaction studies involving 4-cyano-3,5-dimethylbenzoic acid have primarily focused on its reactivity with other chemical species. For instance, studies have shown how it interacts with nucleophiles during substitution reactions. Additionally, its behavior in biological systems remains an area of active research to determine its interaction with enzymes or receptors .

Several compounds share structural similarities with 4-cyano-3,5-dimethylbenzoic acid. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
4-Cyano-2,6-dimethylbenzoic acidSimilar cyano and dimethyl substitutionsDifferent position of methyl groups
3-Cyano-4-methylbenzoic acidOne methyl group and cyano substitutionDifferent methyl positioning
4-Amino-3,5-dimethylbenzoic acidAmino group instead of cyanoPotentially different biological activity

The uniqueness of 4-cyano-3,5-dimethylbenzoic acid lies in its specific arrangement of functional groups which may lead to distinct chemical reactivity and biological interactions compared to these similar compounds.

XLogP3

1.9

Dates

Modify: 2023-08-19

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